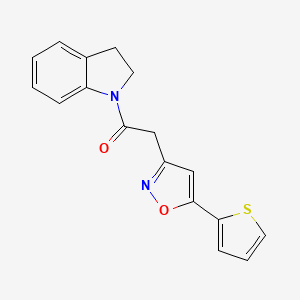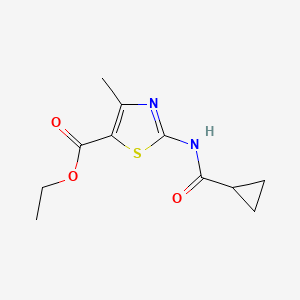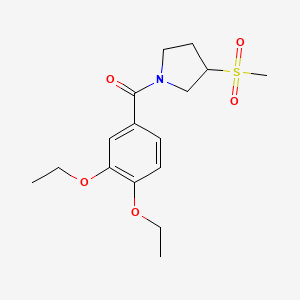![molecular formula C16H17N5O2 B2873485 Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate CAS No. 477869-91-3](/img/structure/B2873485.png)
Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Descripción general
Descripción
“Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate” is a compound that belongs to the class of organic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be potential inhibitors of SARS-CoV-2 Main protease .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . Another method involves the annulation of triazole cycle to 1,2-diaminopyrimidine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can be viewed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
1,2,4-triazolo[1,5-a]pyrimidines have been found to exhibit significant biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry due to their presence in numerous natural products with biological activities . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is particularly significant in this domain, often found in compounds with medicinal and biological activity.
Anticancer Agents
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been designed and synthesized as potential anticancer agents . These compounds have shown promising results against various cancer cell lines, including gastric cancer cells, by inhibiting critical signaling pathways like the ERK pathway.
Antibacterial Activity
The triazolopyrimidine derivatives exhibit antibacterial properties, making them valuable for the development of new antibacterial agents. Their mechanism of action often involves interfering with bacterial DNA synthesis or protein function .
Antiviral Research
In the context of antiviral research, particularly against SARS-CoV-2, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of the main protease, which is crucial for viral replication .
Influenza Virus Inhibition
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has also been utilized in the synthesis of compounds that inhibit the influenza virus. These compounds target the RNA polymerase PA–PB1 subunit heterodimerization, a critical step in the virus’s life cycle .
Mecanismo De Acción
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the erk signaling pathway , which plays a crucial role in regulating cell proliferation, differentiation, and survival.
Pharmacokinetics
The molecular weight of similar compounds is around 1501380 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Compounds with similar structures have shown antiproliferative activities against various cancer cells, with ic50 values < 80 μm . They can inhibit the growth and colony formation of cells, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Propiedades
IUPAC Name |
ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-23-14(22)12(10-11-6-4-3-5-7-11)13-8-9-18-16-19-15(17)20-21(13)16/h3-9,12H,2,10H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXAWJQVNVWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331511 | |
| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477869-91-3 | |
| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2873404.png)
![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)
![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)
![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2873412.png)




![3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2873422.png)

